2',4'-Difluoro-[1,1'-biphenyl]-4-amine
Overview
Description
2’,4’-Difluoro-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with two fluorine atoms attached at the 2’ and 4’ positions and an amine group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoro-[1,1’-biphenyl]-4-amine typically involves the following steps:
Starting Material: The process begins with the preparation of 2,4-difluoroaniline, which serves as a key intermediate.
Suzuki–Miyaura Coupling: This reaction involves the coupling of 2,4-difluoroaniline with a suitable boronic acid derivative in the presence of a palladium catalyst and a base.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of 2’,4’-Difluoro-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the amine group, which activates the benzene ring towards electrophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The biphenyl structure allows for various coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Biphenyls: Formed through substitution reactions.
Nitro Derivatives: Formed through oxidation.
Complex Biphenyl Derivatives: Formed through coupling reactions.
Scientific Research Applications
2’,4’-Difluoro-[1,1’-biphenyl]-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their activity. These interactions can modulate signaling pathways and biological processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
2,4-Difluoro-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
4,4’-Difluorobiphenyl: Has fluorine atoms at different positions, leading to different chemical properties and reactivity.
2,2’-Difluorobiphenyl: Another structural isomer with distinct reactivity patterns.
Uniqueness: 2’,4’-Difluoro-[1,1’-biphenyl]-4-amine is unique due to the presence of both fluorine atoms and an amine group, which confer specific reactivity and interaction capabilities. This combination makes it a versatile compound for various applications in research and industry.
Biological Activity
2',4'-Difluoro-[1,1'-biphenyl]-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its synthesis, characterization, and biological activity, including antiproliferative effects and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the introduction of fluorine substituents at the 2' and 4' positions of biphenyl, followed by amination at the para position. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often employed to confirm the structure and purity of the synthesized compound.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A375 (Melanoma) | 15.5 | Induction of apoptosis and cell cycle arrest |
MDA-MB-231 (Breast) | 12.3 | Inhibition of proliferation |
PC3 (Prostate) | 18.7 | DNA damage and chromatin condensation |
The data indicates that this compound exhibits significant cytotoxicity, particularly in breast and melanoma cancer cell lines. The IC50 values suggest that it is more effective in certain cancer types, with mechanisms involving apoptosis induction and cell cycle arrest.
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at specific phases (G1 or G2), which halts proliferation.
- DNA Damage : Evidence suggests that it may cause DNA damage, which further contributes to its antiproliferative effects.
Study 1: In Vitro Analysis
In a study examining the effects on A375 melanoma cells, treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The study reported an IC50 value of approximately 15.5 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in sub-G1 population, suggesting apoptosis.
Study 2: Mechanistic Insights
Another investigation focused on MDA-MB-231 breast cancer cells revealed that treatment with this compound led to a marked decrease in cell proliferation (IC50 = 12.3 µM). Western blot analyses showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, affirming its role as a potential therapeutic agent.
Properties
IUPAC Name |
4-(2,4-difluorophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXDFWLVJGVNGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374247 | |
Record name | 2',4'-Difluoro-biphenyl-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62575-36-4 | |
Record name | 2',4'-Difluoro-biphenyl-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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